![molecular formula C18H23ClFN5OS B2394064 N-(3-(Dimethylamino)propyl)-1-ethyl-N-(6-fluorbenzo[d]thiazol-2-yl)-1H-pyrazol-5-carbonsäureamid-Hydrochlorid CAS No. 1189709-78-1](/img/structure/B2394064.png)
N-(3-(Dimethylamino)propyl)-1-ethyl-N-(6-fluorbenzo[d]thiazol-2-yl)-1H-pyrazol-5-carbonsäureamid-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H23ClFN5OS and its molecular weight is 411.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Copolymerisation mit Dodecyl Acrylat oder Methacrylat Die Verbindung wurde bei der radikalischen Copolymerisation mit n-Dodecyl Acrylat (DA) oder n-Dodecyl Methacrylat (DMA) in Toluol verwendet . Die Gesamtkonzentration der Monomere zu Beginn beeinflusst die Zusammensetzung und die Zusammensetzungshomogenität der Copolymere signifikant .
RAFT-Homopolymerisation und -Copolymerisation
Die Verbindung wurde in der reversiblen Additions-Fragmentierungs-Kettenübertragungs-(RAFT)-Polymerisation untersucht . Die Polymerisation wurde in einem Lösungsmittelgemisch aus Wasser (saurer pH-Wert) und 2-Propanol durchgeführt .
Zytotoxizitätsbewertung
Die Zytotoxizität der resultierenden Homo- und Copolymere der Verbindung wurde in vitro mit dem MTT-Assay an HeLa-Zellen untersucht .
Synthese von selbstheilenden pH-responsiven Hydrogelen
Die Verbindung wurde als Monomer zur Synthese von selbstheilenden pH-responsiven Hydrogelen für die Anwendung in der Wirkstoffabgabe verwendet .
Entwicklung eines Genübertragungsvektors
Die Verbindung wurde als kationisches Monomer zur Entwicklung eines Genübertragungsvektors verwendet, da sie die Fähigkeit besitzt, mit Nukleinsäuren Komplexe zu bilden und deren intrazelluläre Abgabe zu erleichtern .
Carboxyl-aktivierendes Agens
Die Verbindung wird allgemein als Carboxyl-aktivierendes Agens für die Amidbindung mit primären Aminen verwendet . Sie reagiert auch mit Phosphatgruppen .
Wirkmechanismus
Target of Action:
This compound primarily targets enzymes involved in the inflammatory response. Specifically, it interacts with cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in converting arachidonic acid into various bioactive lipid compounds, including prostaglandins (PGE2) and thromboxane. By inhibiting COX, this compound modulates the production of these signaling molecules .
Mode of Action:
The compound’s interaction with COX enzymes leads to decreased production of PGE2 and thromboxane. PGE2, in particular, is a potent mediator of inflammation. By inhibiting its synthesis, this compound helps reduce inflammation. Additionally, it may impact other downstream pathways related to inflammation and tissue repair .
Biochemical Pathways:
The affected pathways include the arachidonic acid cascade. Normally, COX enzymes convert arachidonic acid into PGE2, which promotes inflammation. By blocking this conversion, the compound disrupts the inflammatory cascade. Other pathways related to tissue healing and immune responses may also be influenced .
Pharmacokinetics:
Result of Action:
At the molecular level, reduced PGE2 production leads to decreased vasodilation, pain, and fever associated with inflammation. Cellular effects include modulation of immune responses, tissue repair, and overall homeostasis .
Action Environment:
Environmental factors play a role in the compound’s efficacy and stability:
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5OS.ClH/c1-4-24-15(8-9-20-24)17(25)23(11-5-10-22(2)3)18-21-14-7-6-13(19)12-16(14)26-18;/h6-9,12H,4-5,10-11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWVNTQCELPATO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile](/img/structure/B2393981.png)
![4-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2393983.png)
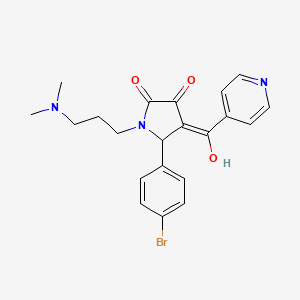
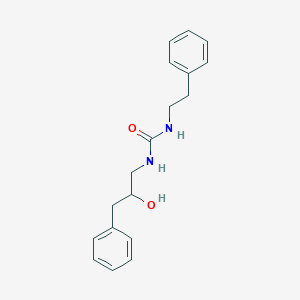
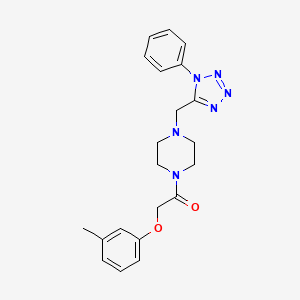

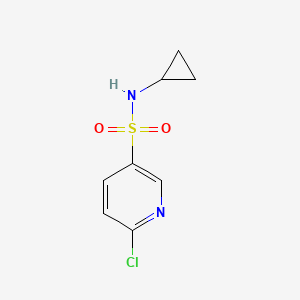
![4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2393994.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)
![N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2394001.png)
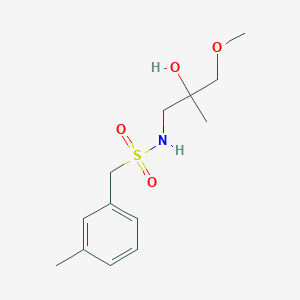
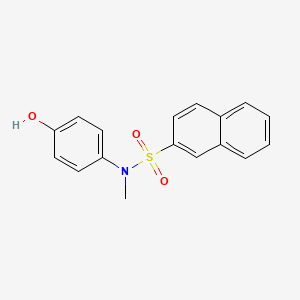
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide](/img/structure/B2394004.png)
